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Chlormadinol Acetate-d3 (Major)

Cat. No.: B1162785
M. Wt: 409.96
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Chlormadinol Acetate (B1210297) and its Metabolic Context within Steroid Biochemistry

Chlormadinone (B195047) Acetate (CMA) is a synthetic progestin, a derivative of the naturally occurring steroid hormone progesterone (B1679170). nih.gov It is used in various hormonal therapies for its potent progestogenic and antiandrogenic effects. wikipedia.orgnih.gov As a progestin, it mimics the action of progesterone by binding to and activating progesterone receptors. nih.govpatsnap.com Its antiandrogenic properties stem from its ability to block androgen receptors. nih.govnih.gov

The metabolism of Chlormadinone Acetate primarily occurs in the liver and involves several key biochemical reactions characteristic of steroid biotransformation. wikipedia.org These reactions include:

Reduction: The conversion of ketone groups to hydroxyl groups.

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the steroid skeleton.

Deacetylation: The removal of the acetate group.

Conjugation: The attachment of polar molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. wikipedia.org

The major metabolites of Chlormadinone Acetate are 3α-hydroxy-CMA and 3β-hydroxy-CMA. wikipedia.orgproquest.com The drug and its metabolites are primarily excreted in the urine and feces. wikipedia.orgnih.gov The metabolism of CMA can be influenced by other drugs that induce or inhibit cytochrome P450 enzymes, which are a family of enzymes crucial for the metabolism of many steroids and other compounds. patsnap.com

Pharmacokinetic Properties of Chlormadinone Acetate
ParameterValueReference
Bioavailability100% wikipedia.org
Protein Binding96.6-99.4% (primarily to albumin) wikipedia.org
Primary Metabolism SiteLiver wikipedia.org
Key Metabolic ReactionsReduction, hydroxylation, deacetylation, conjugation wikipedia.org
Major Metabolites3α-Hydroxy-CMA, 3β-Hydroxy-CMA wikipedia.orgproquest.com
Elimination Half-LifeApproximately 25-39 hours nih.gov
Excretion RoutesUrine (33-45%) and Feces (24-41%) wikipedia.orgnih.gov

Rationale for Deuterium (B1214612) Labeling of Chlormadinol Acetate (d3) in Advanced Research Methodologies

The specific labeling of Chlormadinol Acetate with three deuterium atoms to create Chlormadinol Acetate-d3 (Major) serves a critical purpose in modern analytical and research methodologies. The primary rationale for this deuteration lies in its application as an internal standard for quantitative analysis using mass spectrometry.

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample being analyzed. It is chemically similar to the analyte (the substance being measured) but has a different mass. Chlormadinol Acetate-d3 is an ideal internal standard for the quantification of Chlormadinol Acetate because:

Similar Chemical and Physical Properties: Being chemically almost identical to the non-deuterated form, Chlormadinol Acetate-d3 exhibits very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This ensures that any sample loss or variation in instrument response affects both the analyte and the internal standard equally.

Mass Differentiation: The three deuterium atoms increase the molecular weight of Chlormadinol Acetate-d3 by approximately three mass units compared to the unlabeled compound. patsnap.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification of the analyte based on the ratio of their signal intensities.

Furthermore, deuterium labeling can be used to investigate the deuterium kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov This means that reactions involving the breaking of a C-D bond can be slower than those involving the breaking of a C-H bond. By strategically placing deuterium atoms at sites of metabolic activity on a drug molecule, researchers can study the mechanisms and rate-limiting steps of its metabolism. nih.govproquest.com While the primary use of Chlormadinol Acetate-d3 is as an internal standard, the principles of KIE are a fundamental reason for the broader use of deuterated compounds in drug metabolism research. nih.govnih.gov

Properties of Chlormadinol Acetate-d3 (Major)
PropertyValueReference
Molecular FormulaC23H28D3ClO4 patsnap.com
Molecular Weight409.96 g/mol patsnap.com
Isotope LabelDeuterium (d3) patsnap.com
Primary ApplicationInternal standard for mass spectrometry nih.gov

Properties

Molecular Formula

C₂₃H₂₈D₃ClO₄

Molecular Weight

409.96

Synonyms

(3β)-17-(Acetyloxy)-6-chloro-3-hydroxypregna-4,6-dien-20-one-d3;  17α-Acetoxy-6-chloro-3β-hydroxypregna-4,6-dien-20-one-d3;  3β-Hydroxychlormadinone Acetate-d3;  6-Chloro-3β,17-dihydroxypregna-4,6-_x000B_dien-20-one 17-Acetate-d3;  AY 11497-d3; 

Origin of Product

United States

Advanced Analytical Techniques and Methodologies for Chlormadinol Acetate D3 Major

Role of Chlormadinol Acetate-d3 (Major) as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the primary goal is to accurately determine the concentration of a target analyte in a complex biological matrix, such as plasma, serum, or urine. The use of an internal standard (IS) is crucial to compensate for the variability inherent in the analytical process, including sample preparation, extraction, and instrument response. biopharmaservices.com Chlormadinol Acetate-d3 serves as an ideal internal standard for the quantification of its unlabeled counterpart, Chlormadinol Acetate (B1210297), due to its chemical and physical similarities. researchgate.netscispace.com

Stable isotopically labeled (SIL) internal standards, like Chlormadinol Acetate-d3, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. scispace.com Because they are chemically identical to the analyte, they exhibit very similar behavior during sample extraction, chromatography, and ionization. scispace.com This co-elution and co-ionization allow for the correction of matrix effects and other sources of analytical variability, leading to more accurate and precise quantification. biopharmaservices.com While SIL internal standards are preferred, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different retention times or recovery efficiencies compared to the non-labeled analyte. scispace.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques used for the highly selective and sensitive quantification of drugs and their metabolites in biological fluids. nih.govresearchgate.net In these methods, Chlormadinol Acetate-d3 is added at a known concentration to the biological sample containing the unlabeled Chlormadinol Acetate (the analyte).

During LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically before being ionized and detected by the mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and Chlormadinol Acetate-d3. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample, based on a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

The use of a stable isotope-labeled internal standard like Chlormadinol Acetate-d3 is particularly advantageous in complex matrices because it can effectively compensate for matrix-induced ion suppression or enhancement, a common phenomenon that can significantly affect the accuracy of quantification. biopharmaservices.com

A multiplexed LC-MS/MS method for the quantification of several synthetic steroids, including medroxyprogesterone (B1676146) acetate (structurally similar to chlormadinone (B195047) acetate), has been developed and validated. nih.gov This method utilized isotopically labeled internal standards for each analyte and involved a liquid-liquid extraction from plasma. The analytical measuring range for the progestins was typically from 20 to 10,000 pg/mL, demonstrating the high sensitivity of this approach. nih.gov

Table 1: Example of Analytes and their Stable Isotope-Labeled Internal Standards in a Multiplexed LC-MS/MS Assay

AnalyteInternal Standard
Etonogestrel (ETO)Etonogestrel-d7
Levonorgestrel (LNG)Levonorgestrel-d6
Medroxyprogesterone Acetate (MPA)Medroxyprogesterone Acetate-d6
Norethisterone (NET)Norethisterone-d6

This table is illustrative and based on a study of similar synthetic steroids. The principle applies to the use of Chlormadinol Acetate-d3 for Chlormadinol Acetate quantification.

A critical consideration when using stable isotope-labeled internal standards is the potential for isotopic impurity and cross-contribution. Isotopic impurity refers to the presence of the unlabeled analyte in the internal standard material, while cross-contribution, or "cross-talk," occurs when the isotopic peaks of the analyte interfere with the signal of the internal standard, or vice versa. nih.govacs.org This is particularly relevant for compounds containing naturally abundant isotopes, such as chlorine, which is present in Chlormadinol Acetate. researchgate.netnih.gov

Such interference can lead to non-linear calibration curves and biased quantitative results. nih.govacs.org Several strategies can be employed to address these issues:

Non-Linear Calibration Models: Instead of using a simple linear regression, a non-linear fitting of the calibration data can be applied. This approach incorporates experimentally determined constants for the isotopic overlap between the analyte and the internal standard, providing more accurate quantification. nih.govacs.org

Monitoring Less Abundant Isotopes: A novel method involves monitoring a less abundant isotope of the stable isotope-labeled internal standard as the precursor ion. This isotope should have minimal or no contribution from the naturally occurring isotopes of the analyte. This can mitigate the cross-signal contribution and improve accuracy, especially at low internal standard concentrations. nih.gov

High Purity Internal Standards: Using an internal standard with high isotopic purity is essential to minimize the contribution of any unlabeled analyte present as an impurity. scispace.com Certificates of analysis for internal standards often provide information on their isotopic distribution. nih.gov

For example, a certificate of analysis for a batch of Chlormadinol Acetate-d3 might show the following isotopic distribution:

d0 = 1.10%

d1 = 4.40%

d2 = 14.61%

d3 = 79.90%

This data indicates the percentage of molecules with zero, one, two, or three deuterium (B1214612) atoms, respectively. The presence of a d0 peak signifies a small amount of unlabeled compound.

Chromatographic Separation Techniques (e.g., HPLC, UHPLC) for Chlormadinol Acetate-d3 (Major)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the cornerstones of modern bioanalytical methods, providing the necessary separation of the analyte and internal standard from endogenous matrix components prior to detection. For steroids like Chlormadinol Acetate, reversed-phase HPLC is the most common separation mode.

Typical chromatographic conditions for the analysis of similar steroid compounds often involve:

Column: A C18 or C8 stationary phase is frequently used, offering good retention and separation of moderately non-polar compounds like steroids. nih.govnih.gov

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid solution) is typically employed. rsc.orgresearchgate.net The gradient or isocratic elution program is optimized to achieve a good peak shape, resolution, and a reasonable run time.

Detection: When coupled with mass spectrometry, the primary role of the HPLC system is to deliver the separated compounds to the ion source. For methods utilizing UV detection, the wavelength is selected based on the chromophore of the analyte. For instance, a wavelength of 230 nm has been used for the simultaneous analysis of several drugs, including some with steroid-like structures. rsc.org

The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired separation efficiency and analysis time. UHPLC systems, which use smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution compared to traditional HPLC.

Table 2: Illustrative HPLC-UV Method Parameters for Steroid-like Compounds

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.05% Formic Acid in Water (Gradient)
Flow Rate1.0 mL/min
Detection Wavelength230 nm
Run Time~11 minutes

This table provides a general example based on published methods for similar compounds and may require optimization for Chlormadinol Acetate-d3. rsc.org

Development and Validation of Robust Analytical Methods for Academic Research Applications

The development and validation of analytical methods are critical to ensure that the data generated in academic research are reliable, reproducible, and fit for purpose. The validation process demonstrates that the analytical method is suitable for its intended use and is typically performed according to guidelines from regulatory bodies or scientific organizations. nih.govnih.gov

A comprehensive method validation includes the evaluation of several key performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1. nih.govresearchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at different concentration levels (e.g., low, medium, and high quality control samples) both within a single analytical run (intra-day precision) and between different runs (inter-day precision). nih.gov

Accuracy: The closeness of the mean test results obtained by the method to the true value. It is determined by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of the nominal concentration. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Precision (CV/RSD)≤ 15% (≤ 20% at LOQ)
Accuracy (% Bias)Within ±15% of nominal value (±20% at LOQ)

These criteria are based on general bioanalytical method validation guidelines. nih.govresearchgate.net

For an analytical method to be widely applicable in academic research, it should be transferable between different laboratories and yield comparable results. Method transferability is the documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory.

Inter-laboratory comparison studies are essential for assessing the reproducibility and comparability of analytical methods. In such studies, the same set of samples is analyzed by multiple laboratories using the same or different methods. The results are then statistically compared to evaluate the between-laboratory variability. nih.govnist.gov

Ensuring method robustness is key to facilitating method transfer. A robust method is one that is not significantly affected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or flow rate. This ensures that the method can be reliably performed by different analysts in different laboratories on different instruments without compromising its performance.

In Vitro and Preclinical Metabolic Research Involving Chlormadinol Acetate D3 Major

Elucidation of Metabolic Pathways of Chlormadinone (B195047) Acetate (B1210297) and its Metabolites using Deuterated Analogs

The use of deuterated analogs, where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), is a powerful technique in metabolic research. nih.gov This isotopic labeling does not significantly alter the compound's chemical properties but provides a distinct mass signature, enabling researchers to track the parent drug and its metabolites through complex biological systems with high precision using mass spectrometry. nih.govnih.gov This approach is instrumental in differentiating metabolites from endogenous background noise and confirming metabolic pathways.

The metabolism of xenobiotics like Chlormadinone Acetate typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govpharmaron.com

Phase I Metabolism: For CMA, Phase I metabolism primarily involves hydroxylation and oxidation-reduction reactions. researchgate.netresearchgate.net In vitro studies using liver homogenates have been crucial in identifying these initial transformation products. researchgate.net Research has shown that CMA is extensively metabolized, with two of the main metabolites identified as 3α-hydroxy chlormadinone acetate (3α-OH-CMA) and 3β-hydroxy chlormadinone acetate (3β-OH-CMA). researchgate.netresearchgate.net Following administration of CMA to various species, a total of 14 Phase I metabolites were isolated from urine, bile, and feces, highlighting the complexity of its biotransformation. researchgate.netresearchgate.net Another significant Phase I reaction is deacetylation, though studies in baboons suggest this is a minor pathway for CMA compared to other progestogens. nih.gov

Phase II Metabolism: Following Phase I modifications, the resulting metabolites undergo Phase II conjugation. The most common conjugation reaction for steroid metabolites is glucuronidation, where glucuronic acid is attached to the metabolite. Studies have identified glucuronide conjugates as the predominant form of CMA metabolites in the urine and bile of baboons. nih.gov Three conjugated metabolites of CMA have been isolated in preclinical studies across different species. researchgate.netresearchgate.net

The table below summarizes the key metabolic reactions and resulting products of Chlormadinone Acetate.

Table 1: Summary of Chlormadinone Acetate Biotransformation

Metabolic Phase Reaction Type Key Metabolites Identified
Phase I Hydroxylation 3α-hydroxy chlormadinone acetate (3α-OH-CMA)
3β-hydroxy chlormadinone acetate (3β-OH-CMA)
Deacetylation Deacetylated CMA (minor pathway) nih.gov
Phase II Glucuronidation Glucuronide conjugates of Phase I metabolites nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the principal catalyst for Phase I metabolism of a vast number of xenobiotics, including steroids. nih.govfrontiersin.org These heme-thiolate monooxygenases are responsible for catalyzing a variety of oxidative reactions such as hydroxylation, epoxidation, and dealkylation. nih.govfrontiersin.org The specific CYP isoforms involved in CMA metabolism determine the rate and profile of its biotransformation. While the specific CYP enzymes responsible for the 3-hydroxylation of CMA are not detailed in the provided search results, the extensive hydroxylation observed points to their central role. researchgate.netresearchgate.net The energy required for these CYP-mediated reactions is supplied by cytochrome P450 oxidoreductase (CPR), utilizing NADPH as a reducing agent. youtube.com

Comparative In Vitro Metabolism Studies Across Different Biological Systems

To predict human metabolism and assess the relevance of toxicological data from animal models, comparative in vitro studies are essential. europa.eu These studies typically utilize subcellular fractions like liver microsomes and S9 fractions from various species, including humans, rats, dogs, and monkeys. pharmaron.comfrontiersin.org

Marked species differences have been observed in the metabolic pattern of Chlormadinone Acetate. researchgate.net For instance, the configuration of the 2-hydroxy group in hydroxylated metabolites of CMA was found to differ among species. researchgate.net In liver homogenates from humans, rabbits, and rats, 3β-OH-CMA was identified as one of the main metabolites. researchgate.net However, after in vivo administration, both 3α-OH-CMA and 3β-OH-CMA were found to be main metabolites in humans and rats, indicating potential differences between in vitro and in vivo systems or further metabolism. researchgate.netresearchgate.net Such species-specific metabolic profiles are critical for selecting the most appropriate animal model for preclinical safety testing. europa.eu

The table below illustrates the use of different biological systems for studying CMA metabolism.

Application of Chlormadinol Acetate-d3 (Major) in Isotope-Labeled Tracer Studies for Biochemical Fate Determination

Isotope-labeled compounds like Chlormadinol Acetate-d3 are invaluable for tracer studies that map the absorption, distribution, metabolism, and excretion (ADME) of a drug. By introducing a known amount of the labeled compound, its journey through the body can be meticulously tracked.

Studies using radiolabeled Chlormadinone Acetate have provided key data on its biochemical fate. In a study with female volunteers given a single dose of radiolabeled CMA, approximately 87.3% of the administered dose was recovered, with about 45% excreted in the urine and 42% in the feces. nih.gov Similarly, a study in baboons using a dually labeled (³H and ¹⁴C) CMA showed that after 6 days, 17.5% of the ³H and 16.2% of the ¹⁴C were recovered in the urine, with 15.3% of the ³H and 16.4% of the ¹⁴C found in the feces. nih.gov These studies demonstrate that CMA and its metabolites are eliminated through both renal and fecal routes. The use of a deuterated standard like Chlormadinol Acetate-d3 in conjunction with mass spectrometry offers a non-radioactive alternative for such excretion balance and metabolite profiling studies.

Kinetic Analysis of Metabolic Transformations using Deuterated Standards in Enzyme Assays

Deuterated compounds serve as ideal internal standards in quantitative bioanalysis using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In enzyme kinetic assays, Chlormadinol Acetate-d3 can be used to precisely quantify the rate of formation of metabolites from unlabeled Chlormadinone Acetate.

By adding a known concentration of the deuterated standard to the reaction mixture at the end of the incubation, variations in sample preparation and instrument response can be corrected for. This allows for the accurate determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the enzymes metabolizing CMA. This quantitative data is essential for understanding how efficiently the drug is metabolized and for predicting potential drug-drug interactions. youtube.com A validated LC-MS/MS method using deuterated internal standards has been developed for the quantification of CMA and other acetylgestagens in plasma, demonstrating the robustness of this approach. nih.gov

Pharmacokinetic and Pharmacodynamic Investigations of Chlormadinol Acetate D3 Major in Non Human Models and in Vitro Systems

Preclinical Pharmacokinetic Profiling (ADME) Using Deuterated Analogs in Animal Models

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental in preclinical research. msdvetmanual.com In the case of Chlormadinol Acetate (B1210297) (CMA), its deuterated form, Chlormadinol Acetate-d3, serves as a critical internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. This allows for accurate determination of the parent drug's concentration in biological samples, forming the basis of pharmacokinetic characterization in animal models. nih.govresearchgate.net Preclinical pharmacokinetic studies in animals are essential for understanding a drug's behavior before human trials, though significant inter- and intra-subject variability can exist, particularly in rodent models. nih.govmdpi.com

Absorption: Following oral administration, CMA is rapidly and almost completely absorbed. researchgate.netnih.gov The solubility of a compound is a primary determinant of its absorption; as a lipid-soluble steroid, CMA is readily absorbed. msdvetmanual.com The specific formulation can significantly impact absorption kinetics. nih.gov

Distribution: Once absorbed, CMA is distributed throughout the body via the bloodstream. msdvetmanual.com It primarily binds to albumin, rather than to sex hormone-binding globulin (SHBG). researchgate.netnih.gov As a lipophilic compound, it is likely to be distributed to fat depots. msdvetmanual.com The liver receives significant portal circulation and is a primary organ involved in the distribution and subsequent metabolism of xenobiotics. msdvetmanual.com Studies in male rats have indicated that oral administration can lead to atrophy of the adrenal cortex, prostate, and pituitary corticotropin-producing cells, suggesting distribution to and effect on these tissues. nih.gov In female rats, a decrease in uterine weight was observed, indicating distribution to the reproductive tract. nih.gov

Excretion: The elimination of CMA and its metabolites occurs through both renal and fecal routes. msdvetmanual.com Studies using radiolabeled CMA have demonstrated that excretion is nearly balanced between urine and feces. nih.govresearchgate.net Hepatic elimination via bile into the feces is a common pathway for many substances. msdvetmanual.com

The bioavailability of an orally administered drug is a critical pharmacokinetic parameter. Animal models are extensively used to assess this and to understand systemic exposure.

A study in rats investigated how a novel formulation, a self-microemulsifying drug delivery system (SMEDDS), could enhance the oral bioavailability of CMA compared to a standard tablet formulation (Belara®). nih.gov The results showed a significant improvement in both the maximum plasma concentration (Cmax) and the total systemic exposure (Area Under the Curve, AUC), leading to a near doubling of oral bioavailability. nih.gov This highlights the potential for advanced delivery systems to improve drug performance. nih.gov

ParameterCMA-SMEDDSBelara®Fold Increase
Oral Bioavailability --1.98

Data from a pharmacokinetic study in rats, demonstrating the enhanced bioavailability of Chlormadinol Acetate when delivered via a self-microemulsifying drug delivery system (SMEDDS) compared to a conventional tablet. nih.gov

Preclinical studies in rats with other compounds have shown that experimental design can heavily influence the precision of bioavailability assessments. mdpi.com Due to high intra-individual variability, a cross-over study design, where the same animal receives different formulations at different times, can provide more accurate and precise results compared to parallel group designs. mdpi.com

In Vitro Pharmacodynamic Studies and Mechanistic Insights

In vitro systems and cell-based assays are invaluable for elucidating the mechanisms of action of a drug at the molecular level, independent of systemic ADME processes. These studies have defined how CMA interacts with its biological targets.

Chlormadinol Acetate is a synthetically derived progestin that exhibits a multi-faceted interaction profile with several key biological targets. nih.govnih.gov Its primary activity is as a potent progesterone (B1679170) receptor (PR) agonist. nih.gov Beyond this, it demonstrates significant antiandrogenic properties, acting as a partial androgen receptor (AR) antagonist and a weak glucocorticoid receptor (GR) antagonist. nih.govnih.gov

The antiandrogenic effects are mediated through two primary mechanisms:

Competitive Androgen Receptor Binding: CMA directly competes with endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) for binding to the AR. nih.govnih.gov

Enzyme Inhibition: It competitively inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone. nih.gov

In vitro competitive binding assays using a human androgen-dependent cell line have quantified the binding affinity of CMA for the androgen receptor. nih.gov Furthermore, studies on human endometrial explants have revealed another mechanism of action: CMA acts as a suppressor of cyclo-oxygenase-2 (COX-2) expression, which in turn down-regulates the synthesis of prostaglandins. nih.gov This effect appears to be a specific progestin-driven activity, as it was not replicated by the glucocorticoid dexamethasone. nih.gov

TargetInteraction TypeAffinity / EffectCell System / Assay
Androgen Receptor (AR) Competitive AntagonistKi = 3.3 ± 1.5 x 10⁻⁸ M nih.govWhole-cell binding assay (PALM cells) nih.gov
Androgen Receptor (AR) Inhibition of Transcriptional Activity40 ± 5% inhibition at 3x10⁻⁷ M nih.govLuciferase reporter gene assay (PALM cells) nih.gov
Progesterone Receptor (PR) AgonistPotent agonist activity nih.gov-
Glucocorticoid Receptor (GR) AntagonistWeak antagonist activity nih.gov-
5α-Reductase Competitive InhibitorInhibition of enzyme activity nih.gov-
Cyclo-oxygenase-2 (COX-2) Expression SuppressorDown-regulation of COX-2 mRNA nih.govHuman endometrial explants nih.gov

This table summarizes the molecular interactions of Chlormadinol Acetate with its various biological targets as determined by in vitro studies.

While deuterated analogs like Chlormadinol Acetate-d3 are indispensable tools for pharmacokinetic analysis via the kinetic isotope effect, they are not typically used for structure-activity relationship (SAR) studies. The substitution of hydrogen with deuterium (B1214612) does not significantly alter the steric or electronic properties that govern receptor binding and intrinsic activity. Therefore, SAR for CMA is understood by comparing its structure to other progestins and analyzing the contribution of its unique chemical moieties.

CMA is a 17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione. nih.gov Its structure confers a distinct activity profile compared to other progestins.

17α-Hydroxyprogesterone Derivatives: Progestins derived from 17α-hydroxyprogesterone, like CMA, are noted for being potent progestins but generally weak androgens. nih.govscribd.com

C6 and C17 Substitutions: The specific substitutions on the steroid backbone are critical for activity.

The 6-chloro group is a key feature. SAR studies on related progesterone derivatives have shown that a substituent at the C-6 position, such as a chloro group, strongly enhances binding activity at certain receptors, like the digitalis receptor. nih.gov This effect appears to be steric rather than electronic in nature. nih.gov

The 17α-acetoxy group is also crucial for its potent progestogenic effect. nih.gov

In contrast, progestins that exhibit more significant intrinsic androgenicity often possess a 17α-ethynyl group, a feature that CMA lacks. nih.govunicamp.br The absence of this group, combined with the bulky 17β-substituent, contributes to CMA's profile as a strong progestin with minimal androgenic activity. nih.gov

Structural Feature of CMAAssociated ActivityReference
17α-acetoxy group Potent progestogenic effect nih.gov
6-chloro substituent Enhances binding activity at specific receptors nih.gov
Pregna-4,6-diene backbone Contributes to high potency nih.gov
Absence of 17α-ethynyl group Associated with weak androgenic activity nih.govunicamp.br

Environmental Fate and Biotransformation Studies of Chlormadinol Acetate and Its Deuterated Analogs

Biodegradation Pathways in Aquatic Environments and Activated Sludge Systems

The complete biodegradation of Chlormadinol Acetate (B1210297) in aquatic environments and activated sludge systems is not fully understood, with available data suggesting that it is not readily biodegradable. However, microbial transformations are known to occur, leading to the alteration of the parent compound.

In activated sludge, which is a complex microbial consortium used in wastewater treatment plants (WWTPs), synthetic progestins like CMA are known to be incompletely removed. Studies on progestogens with similar structures to CMA, specifically those with a 17α-hydroxyprogesterone backbone, indicate that several key transformation reactions can take place. These include:

Hydrogenation and Dehydrogenation: These reactions involve the addition or removal of hydrogen atoms, which can alter the saturation of the steroid rings.

Hydroxylation: The introduction of hydroxyl (-OH) groups is a common initial step in the microbial degradation of steroids. This process increases the polarity of the molecule, potentially making it more susceptible to further breakdown.

While specific studies detailing the complete biodegradation pathway of CMA in diverse aquatic environments are limited, research on the biotransformation of CMA by specific bacterial strains provides some insight. For instance, studies have shown that certain bacteria can transform CMA into other steroid compounds, indicating that microbial metabolism is a relevant fate process. The complex microbial communities in natural waters and sediments are likely to employ a variety of enzymatic reactions to break down this synthetic steroid, although the specific organisms and pathways involved require further investigation.

Identification and Characterization of Environmental Transformation Products (TPs)

The transformation of Chlormadinol Acetate in the environment leads to the formation of various transformation products (TPs). The identification of these TPs is crucial for a comprehensive environmental risk assessment, as they may retain or even exceed the biological activity of the parent compound.

For 17α-hydroxyprogesterone derivatives like CMA, a primary transformation pathway observed in activated sludge is hydroxylation. This can result in the formation of hydroxylated metabolites. While a comprehensive list of all environmental TPs of CMA is not available, the detection of hydroxylated TPs of other synthetic progestins in WWTP effluents suggests that similar products could be formed from CMA. For example, the detection of 3α-hydroxy cyproterone (B1669671) acetate, a metabolite of the related progestin cyproterone acetate, in wastewater effluents highlights the potential for the formation of structurally similar TPs from CMA.

The characterization of these TPs typically involves advanced analytical techniques, such as high-resolution mass spectrometry, to determine their chemical structure and properties. The table below summarizes potential transformation reactions and resulting TPs based on studies of related progestins.

Transformation ReactionPotential Transformation Product Type
HydroxylationHydroxylated CMA
DehydrogenationDehydro-CMA
HydrogenationDihydro-CMA

This table is based on inferred transformation pathways from related compounds and highlights the need for specific research on Chlormadinol Acetate.

Methodologies for Tracking Deuterated Compounds in Environmental Samples for Degradation Research

The use of isotopically labeled compounds, such as Chlormadinol Acetate-d3, is a powerful tool in environmental fate and degradation research. The deuterium (B1214612) atoms act as a stable isotopic label, allowing researchers to distinguish the administered compound and its transformation products from naturally occurring substances in complex environmental matrices.

Several sophisticated analytical methodologies are employed to track these deuterated compounds:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for the analysis of steroid hormones and their TPs in environmental samples. LC separates the compounds in the sample, and the tandem mass spectrometer provides highly selective and sensitive detection. By monitoring the specific mass-to-charge ratio (m/z) of the deuterated parent compound and its expected TPs, their presence and concentration can be accurately determined.

Isotope Dilution Mass Spectrometry (IDMS): This method involves adding a known amount of the deuterated standard (e.g., Chlormadinol Acetate-d3) to the environmental sample at the beginning of the analytical procedure. This internal standard experiences the same extraction and analysis conditions as the non-labeled analyte. By measuring the ratio of the native analyte to the deuterated standard in the final extract, a more accurate quantification can be achieved, as it corrects for any losses during sample preparation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides very precise mass measurements, which can be used to determine the elemental composition of unknown TPs. This is particularly useful for identifying novel degradation products of deuterated compounds for which analytical standards are not available.

The general workflow for tracking Chlormadinol Acetate-d3 in environmental degradation studies is outlined below:

StepDescription
1. Dosing Introduction of Chlormadinol Acetate-d3 into the environmental system under investigation (e.g., aquatic microcosm, activated sludge reactor).
2. Sampling Collection of samples (e.g., water, sludge) at various time points.
3. Extraction Extraction of the analytes from the sample matrix, often using solid-phase extraction (SPE).
4. Clean-up Further purification of the extract to remove interfering substances.
5. Analysis Instrumental analysis, typically by LC-MS/MS or LC-HRMS, to identify and quantify Chlormadinol Acetate-d3 and its deuterated TPs.
6. Data Analysis Interpretation of the data to determine degradation rates, identify transformation pathways, and characterize the formed TPs.

The use of deuterated compounds in conjunction with these advanced analytical techniques is indispensable for gaining a detailed understanding of the environmental behavior of Chlormadinol Acetate.

Future Directions and Emerging Research Applications of Deuterated Chlormadinol Acetate

Advancements in Isotope Labeling Technologies for Complex Steroid Structures

The synthesis of isotopically labeled steroids, including deuterated variants, is essential for their use in research. Historically, methods have been developed for the preparation of deuterium-labeled analogs of naturally occurring steroid hormones, intended for use as internal standards in mass spectrometric analysis and for metabolism studies. nih.gov These foundational techniques paved the way for more sophisticated modern approaches.

Recent advancements have focused on achieving site-selective deuteration, which involves placing deuterium (B1214612) atoms at specific, metabolically vulnerable positions ("soft spots") within a molecule. nih.gov This precision is critical because it can intentionally alter the metabolic profile of the compound due to the kinetic isotope effect—the difference in reaction rates between molecules containing light and heavy isotopes. arizona.edunih.gov

A significant breakthrough in this area is the use of multicomponent reactions (MCRs) with deuterated reagents, such as [D1]-aldehydes. researchgate.netbeilstein-archives.org This technology allows for the rapid assembly of large libraries of complex, drug-like molecules with deuterium incorporated at desired sites. nih.gov The ability to selectively deuterate benzylic positions, which are common in biologically active compounds and often susceptible to metabolism by cytochrome P450 oxidases, is particularly noteworthy. nih.gov The ongoing challenge and a key area of development is the synthesis of these deuterated steroids with very high isotopic purity (ideally >98%) on a scale sufficient for extensive research and potential commercial supply. nih.gov

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems. Multi-omics, a core component of this field, involves the large-scale analysis of biological molecules, including genes (genomics), proteins (proteomics), and metabolites (metabolomics). In this context, deuterated steroids like Chlormadinol Acetate-d3 are invaluable tools, primarily for quantitative analysis using mass spectrometry (MS).

The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification in MS-based metabolomics. sigmaaldrich.com Because deuterated analogs such as Chlormadinol Acetate-d3 share nearly identical physicochemical properties with their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. sigmaaldrich.com This allows them to serve as ideal internal standards, correcting for variations that can occur during sample preparation, extraction, and analysis, thereby minimizing mass detector fluctuations and improving the reliability of the data. sigmaaldrich.com

Furthermore, the integration of deuterated analogs can provide deeper insights into metabolic networks. The intentional slowing of a specific metabolic pathway via deuteration can lead to "metabolic switching" or "shunting," where the compound is diverted through alternative biotransformation routes. nih.gov By tracking the resulting changes in the levels of various metabolites, researchers can map out interconnected metabolic pathways and better understand the system-wide consequences of altering the metabolism of a single compound. This makes deuterated steroids powerful probes for exploring the complex metabolic landscape within cells and tissues. nih.govmedchemexpress.com

Development of Novel Research Probes and Tools Based on Chlormadinol Acetate-d3 (Major) for Mechanistic Investigations

The most sophisticated application of Chlormadinol Acetate-d3 is its use as a specialized probe to investigate specific biological mechanisms. By strategically placing deuterium at sites of metabolic activity, researchers can directly study the role of specific enzymes and metabolic pathways.

A primary application is in the detailed study of drug metabolism and pharmacokinetics. The substitution of hydrogen with deuterium at a C-H bond that is cleaved during a rate-determining metabolic step can significantly slow down the reaction. This "deuterium kinetic isotope effect" can be exploited to identify which positions on the Chlormadinol Acetate (B1210297) molecule are most susceptible to metabolism. arizona.edunih.gov This information is critical for understanding the drug's metabolic stability and for designing new analogs with potentially improved pharmacokinetic properties, such as a longer half-life. arizona.eduresearchgate.netbeilstein-archives.org

Mechanistic studies can also use deuterated progestins to dissect the function of specific enzymes. For example, research into inflammation-induced parturition has shown that the enzyme aldo-keto reductase family 1 member C1 (AKR1C1) inactivates progesterone (B1679170) in decidual stromal cells. nih.gov In that study, a progesterone analog not metabolized by AKR1C1 was used to bypass the enzyme's activity and confirm its role. nih.gov Similarly, Chlormadinol Acetate-d3, if deuterated at the site of action for a specific metabolizing enzyme, could be used to probe that enzyme's contribution to progestin inactivation under various physiological or pathological conditions. By comparing the metabolism of the deuterated and non-deuterated compounds, the activity of the target enzyme can be effectively quantified. When conducting such experiments, it is important to consider that significant isotope effects may occur, and experimental designs may need to account for this to distinguish between true metabolic differences and artifacts of the labeling. mssm.edu

Ultimately, the development of tools like Chlormadinol Acetate-d3 provides a means to explore the chemical basis of life processes and investigate the mechanisms by which molecules can influence biological pathways and disease development. chemscene.com

Q & A

Q. What is the chemical structure and isotopic labeling pattern of Chlormadinol Acetate-d3, and how does it differ from the non-deuterated analog?

Chlormadinol Acetate-d3 is a deuterium-labeled derivative of chlormadinone acetate, a synthetic progestin. The deuterium atoms are typically incorporated at specific positions (e.g., methyl or acetate groups) to maintain isotopic stability while minimizing metabolic interference. Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify deuteration sites and purity (>98% as per pharmacopeial standards) . The non-deuterated form lacks these isotopic substitutions, which can lead to differences in metabolic stability and analytical detection .

Q. What methodologies are recommended for synthesizing Chlormadinol Acetate-d3, and how can isotopic purity be ensured?

Synthesis involves deuterium exchange reactions or incorporation of deuterated precursors (e.g., deuterated acetic anhydride for acetate labeling). Key steps include:

  • Reaction optimization : Use of deuterated solvents and catalysts to minimize proton contamination.
  • Purification : Chromatographic techniques (HPLC or GC) to isolate the deuterated compound.
  • Characterization : Isotopic purity is validated via mass spectrometry (e.g., observing a +3 Da shift in molecular ion peaks) and NMR to confirm deuteration sites .

Q. How can researchers quantify Chlormadinol Acetate-d3 in biological matrices using LC-MS/MS?

A validated LC-MS/MS protocol includes:

  • Column : C18 reversed-phase column.
  • Ion transitions : Monitor m/z 405 → 345 for Chlormadinol Acetate-d3 and m/z 400 → 340 for deuterated internal standards (e.g., Melengestrol acetate-d3) to correct for matrix effects .
  • Calibration : Use isotope-enriched reference standards (available from RIVM or EDQM) to ensure accuracy in complex matrices like kidney fat or plasma .

Advanced Research Questions

Q. How do isotopic interferences impact the analysis of Chlormadinol Acetate-d3, and how can they be mitigated?

Deuterated compounds may exhibit isotopic overlap with non-deuterated analogs or metabolites in high-resolution assays. Strategies include:

  • MS/MS optimization : Select unique fragment ions (e.g., m/z 345 for Chlormadinol Acetate-d3 vs. m/z 309 for non-deuterated forms) .
  • Chromatographic separation : Adjust gradient elution to resolve deuterated and non-deuterated peaks.
  • Validation : Perform spike-and-recovery experiments in target matrices to confirm specificity .

Q. What experimental design considerations are critical for studying Chlormadinol Acetate-d3’s pharmacokinetics in vivo?

  • Dose selection : Use physiologically relevant doses based on receptor binding assays (e.g., progesterone receptor affinity studies) .
  • Sampling intervals : Account for deuterium’s kinetic isotope effect, which may prolong half-life compared to non-deuterated analogs.
  • Tissue distribution : Employ imaging techniques (e.g., MALDI-TOF) to track deuterated vs. non-deuterated forms in target organs .

Q. How can researchers address reproducibility challenges in Chlormadinol Acetate-d3 studies, particularly in multi-laboratory settings?

  • Standardized protocols : Adopt EP or EDQM reference methods for synthesis and analysis .
  • Inter-laboratory validation : Share deuterated internal standards and harmonize MS parameters (e.g., collision energy, declustering potential) .
  • Data reporting : Follow ICMJE guidelines to detail chemical purity, instrumentation settings, and statistical thresholds for significance (e.g., p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.